Repinotan hydrochloride

Descripción general

Descripción

Métodos De Preparación

La síntesis de BAY x 3702 implica varios pasos clave:

Activación del Ácido Cromano-2-carboxílico: El ácido cromano-2-carboxílico se activa utilizando cloruro de tionilo para formar el cloruro de ácido correspondiente.

Formación de la Amida: El cloruro de ácido se trata luego con (S)-fenetilamina, lo que da como resultado una mezcla de diastereómeros. La cristalización fraccionada a partir de etanol se utiliza para obtener el isómero deseado con alta pureza diastereomérica.

Reducción a Amina: La amida se reduce utilizando diborano en tetrahidrofurano, produciendo la amina.

Hidrogenación Catalítica: La amina se somete a hidrogenación catalítica sobre paladio sobre carbón para producir ®-2-aminometil cromano ópticamente puro.

Análisis De Reacciones Químicas

BAY x 3702 experimenta varias reacciones químicas, que incluyen:

Hidrólisis: Es inestable en medio alcalino y se somete a hidrólisis.

Estabilidad: Es estable en medio ácido (pH ≤ 4) y sensible a la hidrólisis en soluciones acuosas diluidas a pH ácido débil y neutro.

Solubilidad: BAY x 3702 es soluble en agua, acetona y dimetilsulfóxido.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Repinotan's most significant application lies in its neuroprotective effects, particularly in the context of acute ischemic stroke and traumatic brain injury. It acts by inhibiting glutamate-induced neuronal depolarization, thereby preventing excitotoxicity.

Acute Ischemic Stroke

Repinotan has been evaluated in several clinical trials aimed at assessing its efficacy in reducing brain injury following acute ischemic stroke:

- Phase II Studies : A double-blind, placebo-controlled study involving 240 patients demonstrated that repinotan was well-tolerated at doses of 0.5 to 2.5 mg/day administered intravenously for 72 hours. Although adverse events were comparable to placebo, a trend towards improved outcomes was noted at the 1.25 mg/day dose .

- Animal Studies : In animal models of middle cerebral artery occlusion (MCAO), repinotan significantly reduced infarct volume by up to 97% when administered immediately post-occlusion. Even when treatment was delayed up to five hours after occlusion, it still showed substantial neuroprotective effects .

Respiratory Depression Management

Repinotan has also been investigated for its ability to counteract respiratory depression caused by opioids like morphine. In this context:

- It effectively mitigates respiratory depression while maintaining analgesic effects at higher doses . This dual action makes it a candidate for use in pain management protocols where opioid-induced side effects are a concern.

Potential for Other Applications

Beyond stroke and respiratory depression, repinotan's neuroprotective properties suggest potential applications in other neurological conditions such as Parkinson's disease:

- Parkinson's Disease : Its ability to reduce glutamate-induced excitotoxicity positions repinotan as a potential therapeutic agent for neurodegenerative diseases characterized by excitotoxic damage .

Data Summary Table

| Application | Mechanism | Efficacy Evidence | Notes |

|---|---|---|---|

| Acute Ischemic Stroke | 5-HT1A receptor agonism | Significant reduction in infarct volume | Phase II trials showed good tolerability |

| Respiratory Depression | Counteracts opioid effects | Effective at reducing respiratory depression | Maintains analgesic effects at higher doses |

| Neurodegenerative Diseases | Reduces excitotoxicity | Potential therapeutic role | Further studies needed |

Mecanismo De Acción

BAY x 3702 ejerce sus efectos principalmente a través de la activación de los receptores de serotonina 5-HT1A. Esta activación conduce a una reducción en la liberación de serotonina en varias regiones del cerebro, incluidos los núcleos del rafe dorsal y mediano, el hipocampo dorsal y la corteza prefrontal medial . Se cree que los efectos neuroprotectores del compuesto están mediados por su capacidad para interferir con la muerte neuronal mediada por isquemia .

Comparación Con Compuestos Similares

BAY x 3702 es único por su alta potencia y selectividad como agonista del receptor 5-HT1A. Compuestos similares incluyen:

Picozotán: Otro agonista de la serotonina estudiado por sus propiedades neuroprotectoras.

Zonampanel: Un antagonista del receptor AMPA con efectos neuroprotectores.

Actividad Biológica

Repinotan hydrochloride, also known as BAY x 3702, is a selective full agonist of the serotonin 5-HT1A receptor, primarily investigated for its neuroprotective properties. This compound has shown promise in preclinical studies and early-phase clinical trials for conditions such as acute ischemic stroke and traumatic brain injury. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacodynamics, pharmacokinetics, and relevant research findings.

Repinotan exerts its biological effects primarily through the activation of 5-HT1A receptors. This receptor activation leads to several downstream effects:

- Hyperpolarization of Neurons : By activating G protein-coupled inwardly rectifying K+ channels, repinotan induces hyperpolarization, which inhibits neuronal firing and reduces glutamate release. This mechanism is crucial for protecting neurons from excitotoxicity associated with conditions like stroke and trauma .

- Inhibition of Apoptosis : Repinotan influences several anti-apoptotic pathways. It activates the phosphatidylinositol 3-kinase (PI-3K) pathway and promotes the expression of Bcl-2, which inhibits caspase-3 activity—an essential mediator of apoptosis. These actions contribute to the neuroprotective effects observed in various animal models .

- Modulation of Neurotrophic Factors : The compound enhances the release of S-100 beta, a glial growth factor that supports neuronal survival and regeneration .

Pharmacodynamics

Repinotan's pharmacodynamic profile indicates its potential efficacy in neuroprotection:

- Neuroprotective Efficacy : In animal studies, repinotan has demonstrated significant reductions in infarct volume following induced ischemic events. For instance, a study noted a 73% reduction in infarct volume when administered shortly after middle cerebral artery occlusion .

- Cognitive Enhancement : In models assessing memory performance, repinotan administration improved outcomes when given early post-lesion, suggesting its role in cognitive function recovery following brain injury .

Pharmacokinetics

The pharmacokinetic properties of repinotan are essential for understanding its therapeutic potential:

- Administration and Distribution : Repinotan is typically administered intravenously, allowing rapid distribution across the blood-brain barrier. Its half-life is approximately one hour, with linear pharmacokinetics observed across a dosage range of 0.1 to 3.0 micrograms/kg/h .

- Dosage Considerations : Optimal dosing appears to be around 1.25 mg/day, with efficacy influenced by factors such as age and blood pressure at the time of treatment .

Case Studies and Clinical Trials

Despite promising preclinical data, clinical trials have shown mixed results:

- Phase II Trials : Repinotan was evaluated in phase II trials for acute ischemic stroke but did not demonstrate sufficient efficacy to warrant further development at that time. Side effects were generally mild, primarily consisting of nausea .

- Animal Models : Numerous studies have validated repinotan's neuroprotective effects in various animal models. For example, it significantly attenuated NMDA-induced excitotoxicity in rat models .

Summary of Research Findings

Propiedades

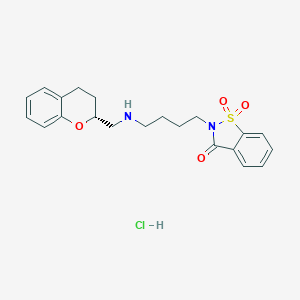

IUPAC Name |

2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S.ClH/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17;/h1-4,7-10,17,22H,5-6,11-15H2;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKYREHZJIHPML-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932465 | |

| Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144980-77-8 | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-[4-[[[(2R)-3,4-dihydro-2H-1-benzopyran-2-yl]methyl]amino]butyl]-, 1,1-dioxide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144980-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bay x 3702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPINOTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBQ63168A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.